molecular formula C21H19BrN2O2 B3589466 2-(4-bromophenyl)-6-methyl-4-(4-morpholinylcarbonyl)quinoline

2-(4-bromophenyl)-6-methyl-4-(4-morpholinylcarbonyl)quinoline

Cat. No.: B3589466
M. Wt: 411.3 g/mol
InChI Key: ODJFOFLCLPMJGA-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-6-methyl-4-(4-morpholinylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains a bromophenyl group, a methyl group, and a morpholinylcarbonyl group .


Molecular Structure Analysis

The molecular formula of this compound is C20H17BrN2O2 . It contains a quinoline ring, which is a fused ring system with benzene and pyridine rings. The bromophenyl, methyl, and morpholinylcarbonyl groups are all substituents on this ring.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the morpholinylcarbonyl group, which contains a carbonyl group that could be involved in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of a bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen. The morpholinylcarbonyl group could potentially form hydrogen bonds, influencing its solubility properties .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Quinoline derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and anti-bacterial agents , so this could be a potential area of study for this compound.

Properties

IUPAC Name

[2-(4-bromophenyl)-6-methylquinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-14-2-7-19-17(12-14)18(21(25)24-8-10-26-11-9-24)13-20(23-19)15-3-5-16(22)6-4-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJFOFLCLPMJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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